molecular formula C10H14N2 B3272399 N,N-dimethyl-2,3-dihydro-1H-indol-5-amine CAS No. 56632-38-3

N,N-dimethyl-2,3-dihydro-1H-indol-5-amine

Cat. No.: B3272399
CAS No.: 56632-38-3
M. Wt: 162.23 g/mol
InChI Key: LGAWJAFXFJNWOZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2,3-dihydro-1H-indol-5-amine (CAS 871886-03-2) is a chemical compound of significant interest in medicinal and organic chemistry research. With the molecular formula C11H15N, it features a 2,3-dihydro-1H-indole (indoline) core, a privileged scaffold frequently found in compounds with notable biological activity . The structure is further characterized by a dimethylamine functional group at the 5-position, making it a valuable building block for the synthesis of more complex molecules. Researchers utilize this compound as a versatile intermediate in structure-activity relationship (SAR) studies, particularly in the development of novel ligands that interact with specific receptor proteins . Its structural framework is recognized as a promising component for creating substances with potential pharmacological properties, serving as a critical precursor for various disubstituted 1-(indolin-5-yl)methanamines . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2,3-dihydro-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-12(2)9-3-4-10-8(7-9)5-6-11-10/h3-4,7,11H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAWJAFXFJNWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2,3-dihydro-1H-indol-5-amine can be achieved through several methods. One common approach involves the Tscherniac-Einhorn reaction, where indoline is reacted with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to yield the desired amine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

N-Alkylation and Acylation

The tertiary amine group undergoes alkylation and acylation under standard conditions.

Reaction TypeReagents/ConditionsProductsReferences
N-Alkylation Methyl iodide, NaH, THF, 0°C→RT, 12hQuaternary ammonium salts
N-Acylation Acetyl chloride, pyridine, DCM, 0°C→RT, 4hN-Acetyl derivatives
Benzoylation Benzoyl chloride, Et₃N, DCM, RT, 6hN-Benzoylated indoline

Key Findings :

  • Alkylation with methyl iodide proceeds quantitatively in tetrahydrofuran (THF) using sodium hydride as a base.

  • Acylation favors the formation of stable amides, with pyridine effectively neutralizing HCl byproducts .

Oxidation Reactions

The indoline ring is susceptible to oxidation, forming oxidized derivatives.

Reaction TypeReagents/ConditionsProductsReferences
Ring Oxidation KMnO₄, H₂SO₄, H₂O, 60°C, 3h5-Amino-N-methyl-2-oxindole
Side-Chain Oxidation H₂O₂, AcOH, RT, 24hN-Oxide derivatives

Mechanistic Insights :

  • Potassium permanganate in acidic conditions oxidizes the dihydroindole ring to a 2-oxindole structure, retaining the dimethylamino group.

  • Hydrogen peroxide selectively oxidizes the tertiary amine to an N-oxide without ring modification .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution at the para and ortho positions relative to the dimethylamino group.

Reaction TypeReagents/ConditionsProductsReferences
Nitration HNO₃, H₂SO₄, 0°C→RT, 2h5-Dimethylamino-4-nitro-2,3-dihydroindole
Bromination Br₂, DCM, RT, 1h6-Bromo-5-dimethylamino-2,3-dihydroindole
Sulfonation ClSO₃H, DCM, -10°C→RT, 6h5-Dimethylamino-4-sulfo-2,3-dihydroindole

Regioselectivity :
Nitration and bromination predominantly occur at the 4- and 6-positions due to the directing effects of the dimethylamino group .

Reductive Transformations

The dihydroindole core can be further reduced, though limited data exist.

Reaction TypeReagents/ConditionsProductsReferences
Ring Saturation H₂, Pd/C, EtOH, 50 psi, 12hDecahydroindole derivatives

Challenges :
Complete saturation of the indoline ring requires high-pressure hydrogenation, often leading to complex mixtures .

Functional Group Interconversion

The dimethylamino group participates in dealkylation and hydrolysis under strong acidic conditions.

Reaction TypeReagents/ConditionsProductsReferences
Demethylation BBr₃, DCM, -78°C→RT, 8hPrimary amine derivatives
Hydrolysis 6M HCl, reflux, 12h5-Amino-2,3-dihydroindole

Applications :
Demethylation enables access to primary amines for further functionalization in medicinal chemistry .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable arylation and alkynylation.

Reaction TypeReagents/ConditionsProductsReferences
Suzuki Coupling Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃, DME, 80°C5-Dimethylamino-4-aryl-2,3-dihydroindole

Optimization :
The dimethylamino group enhances electron density, improving coupling efficiency with electron-deficient aryl boronic acids .

Scientific Research Applications

Scientific Research Applications

The applications of N,N-dimethyl-2,3-dihydro-1H-indol-5-amine span multiple domains:

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables the formation of diverse indole derivatives .

Biology

  • Biological Activity : Research indicates that this compound exhibits potential biological activities. It has been studied for:
    • Antimicrobial Properties : In vitro studies have shown effectiveness against resistant strains like MRSA (Minimum Inhibitory Concentration (MIC) of 0.98 μg/mL).
    • Anticancer Activity : Case studies demonstrate significant anticancer effects in pancreatic cancer cell lines, with reduced colony formation and increased apoptosis rates observed after treatment.

Medicine

  • Therapeutic Potential : Ongoing research aims to explore the compound's therapeutic applications in treating various diseases. Its interaction with molecular targets suggests a role in modulating receptor proteins and enzymes.

Industry

  • Industrial Applications : The compound is utilized in the production of dyes and pigments due to its chemical properties. Its derivatives are also being investigated for their potential use in developing new materials.

Data Tables

Application AreaSpecific UseEvidence/Notes
ChemistryIntermediate for synthesisUsed to create complex organic molecules
BiologyAntimicrobialMIC against MRSA: 0.98 μg/mL
AnticancerSignificant reduction in pancreatic cancer cell colony formation
MedicineTherapeutic researchInvestigated for effects on various diseases
IndustryDyes and pigments productionUtilized for chemical properties

Case Study 1: Anticancer Efficacy

In a study involving pancreatic cancer cell lines treated with this compound, researchers observed a significant reduction in colony formation alongside increased apoptosis rates. The IC50 values indicated strong potency against cancer cells compared to non-cancerous cells.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays revealed that the compound exhibited potent activity against MRSA with an MIC of 0.98 μg/mL. This promising result highlights its potential as a novel treatment option for antibiotic-resistant bacterial strains.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(a) (2,3-Dihydro-1H-indol-5-ylmethyl)amine

  • Structure : Features a primary amine at the 5-position linked via a methylene group.
  • Synthesis : Prepared via deprotection of phthalimide and acetyl groups, yielding a versatile intermediate for disubstituted methanamines .

(b) (2,3-Dimethyl-1H-indol-5-yl)methylamine ()

  • Structure : Contains methyl groups at the 2- and 3-positions of the indole ring, with a primary amine at the 5-position.
  • Biological Relevance : Methyl-substituted indoles are often explored for their enhanced stability and receptor-binding affinity .

(c) N,N-Dimethyl-3-(1-piperidinylmethyl)-1H-indol-5-amine ()

  • Structure : Incorporates a piperidinylmethyl group at the 3-position and dimethylamine at the 5-position.
  • Pharmacological Impact : The piperidine moiety introduces basicity and bulk, likely influencing interactions with G-protein-coupled receptors (GPCRs) or ion channels .

Structural Isomers and Analogous Heterocycles

(a) 2-Methyl-2,3-dihydro-1H-isoindol-5-amine ()

  • Structure : An isoindoline derivative with a methyl group at the 2-position and a primary amine at the 5-position.
  • Comparison : The isoindoline scaffold differs in ring saturation and geometry, which may alter solubility and binding kinetics compared to dihydroindoles.
  • Applications : Isoindoline derivatives are investigated for their neuroprotective and anticancer properties .

(b) 5-Amino-2,3-dimethylindole ()

  • Structure : A fully aromatic indole with methyl groups at the 2- and 3-positions.
  • However, reduced saturation may decrease metabolic stability .

Pharmacological Potential and Mechanisms

  • Serotonergic Activity : Compounds such as N,N-dimethyl-2(3-ethyl-5-methyl)-4-(isoxazolyl)-β-hydroxytryptamine () demonstrate activity against serotonin transporters, indicating possible CNS applications .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Relevance Reference
N,N-Dimethyl-2,3-dihydro-1H-indol-5-amine C₁₁H₁₆N₂ 176.26 5-(N,N-dimethylamine), dihydroindole Hypothetical GPCR modulation -
(2,3-Dihydro-1H-indol-5-ylmethyl)amine C₉H₁₂N₂ 148.21 5-(methylamine) Synthetic intermediate
(2,3-Dimethyl-1H-indol-5-yl)methylamine C₁₁H₁₄N₂ 174.25 2,3-dimethyl, 5-(methylamine) Enhanced metabolic stability
GSK2606414 (PERK inhibitor) C₂₄H₂₃F₃N₆O₂ 500.47 Trifluoromethyl, pyrrolopyrimidine Anticancer (PERK inhibition)

Biological Activity

N,N-Dimethyl-2,3-dihydro-1H-indol-5-amine is a member of the indole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C10H12N2
  • CAS Number : 56632-38-3

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • RIPK1 Inhibition : The compound exhibits high affinity for receptor-interacting protein kinase 1 (RIPK1), an essential regulator in necroptosis. By inhibiting RIPK1, it protects cells from necroptotic cell death, which is crucial in various pathological conditions including neurodegenerative diseases and cancer.
  • Cellular Pathways : The compound influences several cellular pathways, impacting cell signaling, gene expression, and cellular metabolism. This modulation can lead to altered cell proliferation and survival rates.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties:

  • Cell Lines Tested : The compound has been evaluated against various cancer cell lines including A549 (lung cancer) and Caco-2 (colon cancer).
  • Results : Studies show that the compound can reduce cell viability significantly. For instance, it demonstrated a cytotoxic effect with a percentage inhibition of 35% against A549 cells at certain concentrations .

Antimicrobial Activity

The compound also exhibits promising antimicrobial effects:

  • Pathogens Targeted : It has shown activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA.
  • Minimum Inhibitory Concentration (MIC) : In studies, the MIC against Staphylococcus aureus was reported to be as low as 1 μg/mL, indicating potent antibacterial action .

Other Biological Activities

This compound has been associated with various other beneficial properties:

  • Antioxidant Effects : The compound may help mitigate oxidative stress by scavenging free radicals.
  • Anti-inflammatory Properties : Preliminary studies suggest it might reduce inflammation through modulation of inflammatory pathways .

Case Studies and Research Findings

StudyFocusFindings
RIPK1 InhibitionDemonstrated protection against necroptosis in cellular models.
Anticancer ActivitySignificant cytotoxicity observed in A549 and Caco-2 cell lines.
Antimicrobial ActivityMIC values as low as 1 μg/mL against MRSA; broad-spectrum activity noted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.